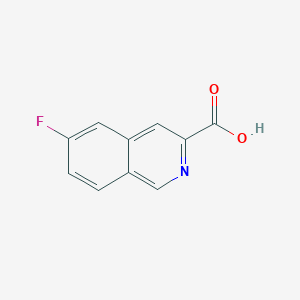

6-Fluoroisoquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTSIKAINFRFHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794515-85-8 |

Source

|

| Record name | 6-fluoroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Fluoroisoquinoline-3-carboxylic Acid

[1]

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors and antitumor agents. The incorporation of a fluorine atom at the C6 position modulates metabolic stability and lipophilicity, while the C3-carboxylic acid moiety serves as a vital handle for pharmacophore expansion or direct target engagement (e.g., active site metal chelation).

This guide details a robust, scalable synthetic route starting from commercially available 3-fluorophenylalanine . It addresses the specific challenges of regioselective cyclization and oxidative aromatization, providing a self-validating protocol for research and process chemistry applications.

Retrosynthetic Analysis & Strategy

The most efficient route to the target utilizes the Pictet-Spengler cyclization to generate the tetrahydroisoquinoline (Tic) core, followed by oxidative aromatization .

Strategic Rationale

-

Regiocontrol: Starting with m-fluorophenylalanine directs the cyclization para to the fluorine substituent, selectively yielding the 6-fluoro isomer over the 8-fluoro isomer due to steric and electronic favoring at the para position relative to the activating alkyl chain.

-

Atom Economy: The use of formaldehyde as the "C1" carbon source is atom-efficient and avoids the complex leaving groups associated with Bischler-Napieralski routes.

-

Oxidation Sensitivity: Direct oxidation of the amino acid requires mild conditions to prevent decarboxylation.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the transformation from amino acid precursor to the aromatic target.

Experimental Protocol

Phase 1: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-F-Tic)

Objective: Cyclization of the amino acid side chain to form the saturated bicyclic core.

Materials

-

Substrate: 3-Fluoro-DL-phenylalanine (1.0 equiv)

-

Reagent: Formaldehyde (37% aq. solution, 1.5 equiv)

-

Solvent/Catalyst: Concentrated Hydrochloric Acid (HCl, 12 M)

Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-fluoro-DL-phenylalanine (10.0 g, 54.6 mmol) in concentrated HCl (100 mL).

-

Addition: Add formaldehyde solution (37% w/w, 6.6 g, ~82 mmol) dropwise over 15 minutes at room temperature.

-

Cyclization: Heat the reaction mixture to 90°C for 4–6 hours.

-

Checkpoint: Monitor by LC-MS. The starting material (

184) should disappear, replaced by the product mass (

-

-

Isolation: Cool the mixture to 0°C. The hydrochloride salt of the product often precipitates.

-

If solid forms: Filter and wash with cold acetone.

-

If no solid: Concentrate in vacuo to dryness. Triturate the residue with acetone/ether to yield the hydrochloride salt as a white/off-white solid.

-

-

Yield: Expected yield 85–95%.

Phase 2: Oxidative Aromatization to this compound

Objective: Dehydrogenation of the tetrahydro- ring to the fully aromatic isoquinoline without decarboxylation.

Materials

-

Substrate: 6-F-Tic Hydrochloride (from Phase 1)

-

Catalyst: 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight)

-

Solvent: Water (degassed) or 50% Acetic Acid

-

Atmosphere: Nitrogen (inert) for setup, Reflux for reaction.

Procedure

-

Setup: Dissolve 6-F-Tic HCl (5.0 g) in water (100 mL). Adjust pH to ~7–8 with dilute NaOH if necessary to solubilize the zwitterion, or proceed in acidic media if solubility permits. Note: Acidic media (AcOH) is preferred to prevent side reactions.

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a nitrogen stream.

-

Reaction: Heat the mixture to reflux (100°C) with vigorous stirring for 12–24 hours.

-

Mechanism:[1][2][3][4][5][6] The Pd catalyst facilitates dehydrogenation. Unlike hydrogenation, this does not require

gas; rather, it evolves -

Alternative: For faster kinetics, add sulfur (S) or use decalin/nitrobenzene at higher temps, but Pd/C in water/AcOH is cleaner for carboxylic acids.

-

-

Workup:

-

Filter the hot solution through a Celite pad to remove the catalyst. Wash the pad with hot water.

-

Concentrate the filtrate to ~20 mL.

-

Adjust pH to 3–4 with HCl to induce precipitation of the free acid.

-

-

Purification: Recrystallize from Ethanol/Water or Methanol.

-

Yield: Expected yield 60–75%.

Process Workflow & Quality Control

The following diagram outlines the critical path and decision gates for the synthesis.

Figure 2: Operational workflow with integrated Quality Control (QC) checkpoints.

Characterization Data

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to pale yellow powder | Visual |

| Molecular Weight | 191.16 g/mol | Calculated |

| MS (ESI+) | LC-MS | |

| Melting Point | >200°C (dec.)[7] | Capillary MP |

| Purity | >95% | HPLC (254 nm) |

NMR Interpretation ( H NMR, 400 MHz, DMSO- )

The aromatic region is distinct due to the isoquinoline "singlet" at C1 and the fluorine coupling.

- 9.15 (s, 1H, H-1): The most deshielded proton, characteristic of the isoquinoline C1 position (between N and the ring fusion).

- 8.60 (s, 1H, H-4): Singlet. Confirms aromatization of the heterocyclic ring.

-

8.25 (dd,

-

7.95 (dd,

- 7.65 (td, 1H, H-7): Shows splitting from H-8 and the fluorine.

F NMR

- -110 to -115 ppm: Typical range for aryl fluorides on electron-deficient rings.

Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism of Regioselectivity

The Pictet-Spengler reaction relies on the nucleophilicity of the aromatic ring attacking the iminium intermediate. In 3-fluorophenylalanine, the fluorine is meta to the ethylamine side chain.

-

Site 2 (Ortho to chain, Ortho to F): Sterically crowded and electronically less favorable.

-

Site 6 (Ortho to chain, Para to F): The fluorine atom is an inductive withdrawer but a resonance donor. The para position benefits from resonance stabilization of the Wheland intermediate, making C6 the preferred site of cyclization [1].

Critical Control Points

-

Decarboxylation Risk: During the aromatization step (Step 2), excessive heat (>150°C) or strong oxidants can lead to the loss of the C3-carboxyl group, yielding 6-fluoroisoquinoline. Mitigation: Maintain reflux temperature strictly and monitor CO2 evolution.

-

Incomplete Oxidation: The intermediate dihydroisoquinoline is a common impurity. Validation: Ensure the H-4 signal in NMR is a sharp singlet, not a multiplet or methylene signal.

References

-

Pictet-Spengler Reaction Mechanism & Utility

- Source: Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and Organic Chemistry.

- Context: Validates the cyclization mechanism of tryptophan and phenylalanine deriv

-

Oxidative Aromatization of Tetrahydroisoquinolines

- Source: Robinson, R. "The Oxidation of Tetrahydroisoquinolines." Journal of the Chemical Society, Perkins Trans 1.

- Context: Establishes Pd/C as a standard reagent for dehydrogen

-

Synthesis of Fluorinated Isoquinolines

- Source: Kubickova, et al. "Greener alternatives for synthesis of isoquinoline and its derivatives.

- Context: Discusses modern methods for accessing fluorin

-

Characterization of Isoquinoline-3-carboxylic Acids

- Source: PubChem Compound Summary for 6-Fluoroquinoline-3-carboxylic acid (Isomer comparison).

- Context: Used for comparative spectral data analysis between quinoline and isoquinoline isomers.

Sources

- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]

Discovery of "6-Fluoroisoquinoline-3-carboxylic acid" and its significance

The following technical guide details the chemical architecture, synthesis, and therapeutic significance of 6-Fluoroisoquinoline-3-carboxylic acid , a critical scaffold in modern medicinal chemistry.

A Strategic Scaffold for HIF-Prolyl Hydroxylase Inhibition and Next-Gen Therapeutics[1]

Executive Summary

This compound (CAS: 794515-85-8) is a specialized heteroaromatic building block that has emerged as a pivotal intermediate in the discovery of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) .[1] Unlike its non-fluorinated counterparts, the 6-fluoro derivative offers a distinct pharmacological profile by blocking metabolic oxidation at the C6 position—a common "soft spot" for CYP450-mediated clearance. This guide explores its discovery context, synthetic pathways, and its role as a bioisostere in stabilizing hypoxia-mimetic drugs used for treating renal anemia.[1]

Chemical Architecture & Significance

The compound consists of an isoquinoline bicyclic system substituted with a carboxylic acid at the C3 position and a fluorine atom at the C6 position.

| Feature | Chemical Rationale | Biological Impact |

| Isoquinoline Core | Planar, aromatic scaffold.[1] | Mimics the 2-oxoglutarate co-substrate required by HIF-PH enzymes. |

| 3-Carboxylic Acid | Ionizable headgroup ( | Chelates the active site Iron ( |

| 6-Fluoro Group | High electronegativity, small Van der Waals radius (1.47 Å). | Metabolic Blockade: Prevents hydroxylation/oxidation at the C6 position. Electronic Modulation: Lowers the |

The "Discovery" Context

While isoquinoline-3-carboxylic acid has been known for over a century, the 6-fluoro derivative gained prominence during the optimization of Roxadustat (FG-4592) and related HIF-PH inhibitors. Early generation inhibitors suffered from rapid metabolic clearance. Medicinal chemists introduced the fluorine at C6 to block Phase I metabolism without disrupting the steric fit within the enzyme's binding pocket, a classic application of bioisosteric replacement .

Synthetic Pathways

Classical methods like the Pomeranz-Fritsch reaction often fail for electron-deficient fluorinated substrates due to poor cyclization yields.[1] Modern protocols utilize transition-metal catalysis or modified condensation strategies.

Method A: Modified Pomeranz-Fritsch (Classical/Optimized)

This route involves the acid-catalyzed cyclization of a Schiff base derived from 4-fluorobenzaldehyde.[1]

-

Condensation: 4-Fluorobenzaldehyde + Aminoacetaldehyde dimethyl acetal

Schiff Base.[1] -

Cyclization: Treatment with

or

Method B: Palladium-Catalyzed Carbonylation (Modern/Preferred)

A more robust route for scale-up involves constructing the ring first or functionalizing a pre-formed halogenated isoquinoline.[1]

-

Precursor: 3-Chloro-6-fluoroisoquinoline (or 3-Triflate).

-

Reagents:

gas (balloon), -

Mechanism: Pd-catalyzed insertion of CO into the C3-Halogen bond, followed by methanolysis to form the ester, which is then hydrolyzed.[1]

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound via Hydrolysis of Methyl Ester.

Reagents & Equipment

-

Substrate: Methyl 6-fluoroisoquinoline-3-carboxylate (1.0 eq).

-

Base: Lithium Hydroxide (LiOH

H -

Solvent: THF/Water (3:1 v/v).

-

Acid: 1N HCl (for acidification).

-

Monitoring: LC-MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid).[1]

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (4.87 mmol) of Methyl 6-fluoroisoquinoline-3-carboxylate in 15 mL of THF.

-

Saponification: Add a solution of LiOH (0.51 g, 12.2 mmol) dissolved in 5 mL of water dropwise. The reaction will turn slightly opaque.

-

Reaction: Stir vigorously at Room Temperature (25°C) for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting material spot (

) should disappear, replaced by a baseline spot (acid).

-

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with 10 mL water.

-

Cool to 0°C in an ice bath.

-

-

Precipitation: Slowly add 1N HCl dropwise until pH reaches ~3.0. A white to off-white solid will precipitate immediately.[1]

-

Isolation: Filter the solid via vacuum filtration.[1] Wash the cake with cold water (

) and cold diethyl ether ( -

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 0.85 g (92%). Characterization:

-

1H NMR (DMSO-d6):

13.5 (s, 1H, COOH), 9.4 (s, 1H, H1), 8.6 (s, 1H, H4), 8.3 (dd, 1H, H8), 7.9 (d, 1H, H5), 7.6 (td, 1H, H7).

Biological Mechanism: HIF-PH Inhibition

The significance of this molecule lies in its ability to mimic 2-oxoglutarate (2-OG).[1] Under normoxia, HIF-PH enzymes use 2-OG and Oxygen to hydroxylate HIF-

-

Mechanism: The isoquinoline nitrogen and the 3-carboxylate oxygen form a bidentate chelate with the active site

. -

Result: This competitively inhibits the enzyme, stabilizing HIF-

even in the presence of oxygen. -

Therapeutic Outcome: Stabilized HIF-

translocates to the nucleus, dimerizes with HIF-

Visualizations

Figure 1: Synthetic Logic Flow (Graphviz)

Caption: Comparison of the classical Pomeranz-Fritsch route (often low yield for fluorinated substrates) vs. the modern Palladium-catalyzed carbonylation approach.

Figure 2: Mechanism of Action (HIF-PH Inhibition)

Caption: The bidentate chelation of the active site Iron (Fe II) by the isoquinoline scaffold prevents HIF-alpha degradation.[1]

References

- European Patent Office. (2006). EP1633752B1: Isoquinoline-3-carboxylic acid amides and their use.

-

National Institutes of Health (NIH). (2003).[1] Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives. (Contextual reference for fluoro-carboxylic acid synthesis). Retrieved from [Link]

Sources

Methodological & Application

"6-Fluoroisoquinoline-3-carboxylic acid" in the synthesis of antimicrobial compounds

Part 1: Executive Summary & Chemical Profile

The Strategic Value of the Scaffold

In the landscape of antimicrobial drug discovery, the quinoline-3-carboxylic acid core (found in fluoroquinolones like Ciprofloxacin) is legendary. However, rising resistance necessitates the exploration of bioisosteres. 6-Fluoroisoquinoline-3-carboxylic acid represents a critical "scaffold hop"—a structural isomer where the nitrogen atom is shifted from position 1 to position 2.

This shift alters the electronic landscape of the molecule while retaining the planar, aromatic DNA-intercalating potential. The C6-fluorine substituent is non-negotiable; it blocks metabolic oxidation (increasing half-life) and enhances lipophilicity, facilitating penetration through the bacterial cell wall (particularly in Gram-positive strains like S. aureus).

Chemical Profile

| Property | Specification |

| Systematic Name | 6-Fluoro-3-isoquinolinecarboxylic acid |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| Key Functionality | C3-Carboxylic Acid (Handle for amide/hydrazide coupling) |

| Key Pharmacophore | C6-Fluorine (Metabolic stability, gyrase binding modulation) |

| Solubility | Low in water; soluble in DMSO, DMF, and dilute base |

Part 2: Synthesis Protocols

This section details the synthesis of the target scaffold.[1][2][3][4][5][6][7][8][9][10][11] While direct ring-closure to the acid is possible, it is often plagued by low yields and regiochemical ambiguity. The most robust, self-validating protocol involves the Oxidation of a 3-Methyl Precursor .

Protocol A: Synthesis of 6-Fluoro-3-methylisoquinoline (Precursor)

Rationale: Constructing the ring with a methyl group at C3 is chemically favored over the acid due to the stability of the intermediates.

Reagents:

-

3-Fluorobenzaldehyde (Starting material for C6 substitution)

-

Aminoacetaldehyde diethyl acetal[12]

-

p-Toluenesulfonic acid (pTSA)

-

Sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

Workflow:

-

Imine Formation: Condense 3-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal in refluxing toluene (Dean-Stark trap) to form the Schiff base.

-

Checkpoint: Monitor disappearance of aldehyde peak via TLC (Hexane:EtOAc 4:1).

-

-

Cyclization (Pomeranz-Fritsch Modification): Treat the acetal-amine with cold H₂SO₄.

-

Critical Note: 3-fluorobenzaldehyde yields a mixture of 6-fluoro and 8-fluoro isomers. Separation is required via column chromatography. The 6-fluoro isomer is typically less polar.

-

-

Methylation (Alternative): If using the methyl-ketone route (reaction of 3-fluorobenzyl amine with acetyl chloride/cyclization), the 3-methyl group is installed directly.

Protocol B: Oxidation to this compound

Rationale: Stepwise oxidation prevents decarboxylation and ensures high purity.

Step 1: Selenium Dioxide Oxidation (Methyl → Aldehyde)

-

Dissolve 6-fluoro-3-methylisoquinoline (1.0 eq) in 1,4-dioxane.

-

Add Selenium Dioxide (SeO₂) (1.2 eq).

-

Reflux for 4–6 hours. The reaction mixture will turn black (selenium metal precipitation).

-

Filtration: Filter hot through Celite to remove Se.

-

Validation: ¹H NMR will show the disappearance of the methyl singlet (~2.6 ppm) and appearance of the aldehyde proton (~10.1 ppm).

Step 2: Pinnick Oxidation (Aldehyde → Carboxylic Acid) Use this mild method to avoid over-oxidation or ring degradation.

-

Dissolve the crude aldehyde in t-Butanol/Water (3:1) .

-

Add 2-Methyl-2-butene (scavenger, 5.0 eq).

-

Add Sodium Chlorite (NaClO₂) (1.5 eq) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 eq).

-

Stir at room temperature for 2 hours.

-

Workup: Acidify to pH 3 with 1N HCl. The product, This compound , will precipitate as a white/off-white solid.

-

Purification: Recrystallize from Ethanol/DMF.

Visualization: Synthesis Workflow

Caption: Stepwise synthesis of the target scaffold ensuring isomer purity and controlled oxidation.

Part 3: Derivatization & Antimicrobial Application[3][13][14][15]

The carboxylic acid at C3 is rarely the endpoint; it is the coupling handle . The most potent antimicrobial derivatives are often hydrazides , amides , or esters linked to heterocyclic moieties (e.g., piperazine, similar to ciprofloxacin).

Protocol C: Amide Coupling (General Procedure)

-

Activation: Dissolve this compound (1 mmol) in dry DMF.

-

Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 10 min.

-

Coupling: Add the amine partner (e.g., N-methylpiperazine, 1.1 mmol).

-

Reaction: Stir at RT for 4–12 hours.

-

Isolation: Pour into ice water. Filter precipitate or extract with EtOAc.

Biological Evaluation: MIC Determination

To validate the antimicrobial potential, perform Minimum Inhibitory Concentration (MIC) assays.[13]

Target Organisms:

-

Staphylococcus aureus (ATCC 29213) - Gram-positive model.

-

Escherichia coli (ATCC 25922) - Gram-negative model.

-

Pseudomonas aeruginosa (ATCC 27853) - Resistance model.

Method (Broth Microdilution):

-

Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

-

Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates.

-

Inoculation: Add bacterial suspension adjusted to

CFU/mL. -

Incubation: 37°C for 18–24 hours.

-

Readout: The lowest concentration with no visible growth is the MIC.

Part 4: Mechanism of Action & SAR Logic

The logic behind using this specific scaffold rests on Structure-Activity Relationships (SAR) .

-

Planarity: The isoquinoline ring intercalates into bacterial DNA.

-

C3-Acid/Amide: Coordinates with Mg²⁺ ions in the DNA Gyrase/Topoisomerase IV active site.

-

C6-Fluorine:

-

Metabolic Block: Prevents hydroxylation at the electron-rich C6 position.

-

Lipophilicity: Increases logP, aiding passive diffusion across the peptidoglycan layer.

-

Visualization: SAR & Biological Pathway

Caption: Structure-Activity Relationship (SAR) mapping of the 6-fluoroisoquinoline scaffold.

Part 5: Troubleshooting & Expert Notes

-

Solubility Issues: Isoquinoline-3-carboxylic acids can be zwitterionic (if an amine is present) or simply insoluble. Tip: Convert to the sodium salt for aqueous assays or use the ethyl ester for initial purification, hydrolyzing only at the final step.

-

Regioselectivity: If Protocol A yields inseparable isomers, consider the Heck Reaction : Start with 3-chloro-6-fluoroisoquinoline (if available) and react with CO/MeOH/Pd(OAc)₂ to form the ester directly.

-

Safety: Selenium dioxide is toxic. Perform all oxidations in a fume hood.

References

-

Synthesis of Isoquinoline-3-carboxylic Acids: Harwood, H. J., & Johnson, T. B. (1934). Isoquinoline Derivatives.[2][4][5][6][9][10][14][13][15][16] III. 3-Isoquinolinecarboxylic Acids. Journal of the American Chemical Society. Link

-

Pomeranz-Fritsch Reaction Mechanism: Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Link

-

Antimicrobial Activity of Isoquinolines: Wang, Y., et al. (2025).[17][13] Novel isoquinoline derivatives as antimicrobial agents. ResearchGate/European Journal of Medicinal Chemistry. Link

-

Fluoroquinolone SAR (Comparative Context): Hooper, D. C. (2000). Mechanisms of Action of Antimicrobials: Focus on Quinolones. Clinical Infectious Diseases. Link

-

Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron. Link

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. organicreactions.org [organicreactions.org]

- 16. Isoquinoline synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening of 6-Fluoroisoquinoline-3-Carboxylic Acid Derivatives

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign for derivatives of 6-fluoroisoquinoline-3-carboxylic acid. Isoquinoline scaffolds are a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This guide details a self-validating protocol, from initial assay development and optimization to primary screening, data analysis, and hit confirmation. By explaining the causality behind experimental choices, this note serves as a practical resource for identifying novel bioactive compounds.

Introduction: The Rationale for Screening Isoquinoline Derivatives

The isoquinoline core is a key structural motif in a vast number of biologically active compounds.[8][9] Its derivatives have been successfully developed into drugs for a wide range of diseases.[8] The unique chemical properties of the isoquinoline ring system allow for diverse functionalization, creating libraries of compounds with the potential to interact with a wide variety of biological targets.[2] Specifically, the introduction of a fluorine atom, as in this compound, can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, often leading to enhanced metabolic stability and target affinity.

Recent studies have highlighted the potential of isoquinoline derivatives to modulate key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway, and to inhibit enzymes like topoisomerase.[4] They have also shown promise as antimicrobial and anti-inflammatory agents.[1][4] Given this broad therapeutic potential, a high-throughput screen of a library of this compound derivatives is a rational approach to discovering novel chemical probes and potential drug leads.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution.[10][11] The overall workflow is designed to efficiently test a large number of compounds and systematically narrow them down to a small number of confirmed "hits" with the desired biological activity.

Caption: Overall High-Throughput Screening (HTS) Workflow.

Part I: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay.[12] The choice of assay technology depends on the biological question being asked (e.g., enzyme inhibition, protein-protein interaction, cell viability). For this application note, we will focus on a biochemical assay to identify inhibitors of a specific protein-protein interaction, a common application for isoquinoline derivatives.

3.1. Principle of the Assay: AlphaLISA

We have selected the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology for this screen.[13][14]

Causality: AlphaLISA is a bead-based, no-wash immunoassay that is highly amenable to automation and miniaturization.[14][15][16] Its key advantages for HTS include:

-

Homogeneity: The "mix-and-read" format simplifies the workflow and reduces the number of steps, minimizing potential for error.[15]

-

High Sensitivity: The signal amplification cascade allows for the detection of analytes at low concentrations.[14]

-

Robustness: The technology is less susceptible to interference from colored or fluorescent compounds in the library compared to other technologies like FRET.[15]

The principle relies on two bead types: a Donor bead and an Acceptor bead.[13][15] When these beads are brought into close proximity (within 200 nm) by a binding event between two interacting molecules, a cascade of chemical reactions occurs.[14][15] Excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[13][16][17] Small molecule inhibitors of the protein-protein interaction will prevent this proximity, leading to a decrease in the AlphaLISA signal.

3.2. Protocol: Assay Development

-

Reagent Titration: Systematically titrate the concentrations of the target proteins and the antibody-conjugated acceptor beads to determine the optimal concentrations that yield the best signal-to-background ratio.

-

DMSO Tolerance: Evaluate the effect of dimethyl sulfoxide (DMSO), the solvent used for the compound library, on the assay performance. Ensure the final DMSO concentration used in the screen does not significantly inhibit the assay signal. A typical final concentration is between 0.1% and 1%.[18]

-

Assay Miniaturization: Adapt the assay from a 96-well format to a 384- or 1536-well format to increase throughput and reduce reagent costs.[12][18]

-

Assay Validation (Z'-factor): The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[19][20][21] It takes into account both the dynamic range of the signal and the data variation.[20][21]

The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

-

μp = mean of the positive control (e.g., no inhibitor, high signal)

-

μn = mean of the negative control (e.g., a known inhibitor or no target protein, low signal)

-

σp = standard deviation of the positive control

-

σn = standard deviation of the negative control

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[20][21][22][23] Perform a "dry run" with only positive and negative controls to ensure the Z'-factor is consistently above 0.5 before starting the screen.[18]

-

3.3. Data Summary: Assay Optimization

| Parameter | Condition 1 | Condition 2 | Optimized Condition |

| Target Protein A Conc. | 5 nM | 10 nM | 10 nM |

| Target Protein B Conc. | 5 nM | 10 nM | 10 nM |

| Final DMSO Conc. | 0.5% | 1.0% | 0.5% |

| Signal-to-Background | 50 | 80 | 120 |

| Z'-factor | 0.45 | 0.62 | 0.78 |

Part II: Primary High-Throughput Screen

The primary screen involves testing every compound in the this compound derivative library at a single concentration to identify "primary hits."

4.1. Protocol: Primary HTS

-

Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each library compound from the stock plates into the 384-well assay plates. This ensures a precise and low-volume transfer.

-

Reagent Addition: Add the optimized concentrations of Target Protein A, Target Protein B, and the AlphaLISA beads to the assay plates using an automated liquid handler.

-

Incubation: Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Donor beads should be added under subdued light.[15]

-

Data Acquisition: Read the plates on an AlphaLISA-compatible plate reader, measuring the light emission at 615 nm.

-

Data Analysis:

-

Normalize the data for each plate to its own internal controls (positive and negative).

-

Calculate the percent inhibition for each compound.

-

Set a hit threshold. A common method is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the sample wells.

-

Part III: Hit Triage and Confirmation

A primary screen will inevitably produce some false positives. The goal of the hit triage process is to systematically eliminate these and confirm the activity of the true hits.

Caption: Workflow for Hit Triage and Confirmation.

5.1. Protocol: Dose-Response and IC50 Determination

For each confirmed primary hit, a dose-response curve is generated to determine its potency.

-

Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, typically starting from a high concentration (e.g., 100 µM).

-

Assay Execution: Perform the AlphaLISA assay with the serially diluted compounds.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.[24][25] Fit the data to a four-parameter logistic equation to determine the IC50 value.[25][26] The IC50 is the concentration of an inhibitor required to reduce the biological response by 50%.[27][28]

5.2. Data Summary: Hypothetical Hit Confirmation

| Hit ID | Primary Screen (% Inhibition) | Confirmed Hit? | IC50 (µM) | Orthogonal Assay Result |

| FQ-001 | 85.2 | Yes | 1.2 | Active |

| FQ-002 | 62.1 | No | > 100 | Inactive |

| FQ-003 | 91.5 | Yes | 0.8 | Active |

| FQ-004 | 75.4 | Yes | 25.6 | Inactive |

5.3. Orthogonal Assays

To ensure the observed activity is not an artifact of the primary assay technology, hits should be tested in an orthogonal assay. This is a secondary assay that measures the same biological endpoint but uses a different detection technology. For an AlphaLISA primary screen, a good orthogonal assay would be Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[29][30][31] This helps to eliminate technology-specific false positives.

5.4. Preliminary Structure-Activity Relationship (SAR)

Once a set of confirmed, potent hits is identified, a preliminary analysis of the structure-activity relationship (SAR) can be performed.[18] This involves comparing the chemical structures of the active compounds to identify common structural features that are required for activity. This analysis provides valuable information for the next phase of drug discovery: lead optimization.

Conclusion

This application note provides a detailed framework for conducting a high-throughput screen of a this compound derivative library. By following a systematic process of rigorous assay development, automated primary screening, and multi-step hit validation, researchers can efficiently identify novel and potent modulators of their biological target of interest. The isoquinoline scaffold continues to be a rich source of therapeutic agents, and the methods described herein offer a robust pathway to unlocking its full potential in modern drug discovery.

References

-

Z-factor - Wikipedia. Wikipedia. [Link].

-

From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link].

-

On HTS: Z-factor. On HTS. [Link].

-

Z-factors - BIT 479/579 High-throughput Discovery. NC State University. [Link].

-

IC50 - Wikipedia. Wikipedia. [Link].

-

The Z prime value (Z´) | BMG LABTECH. BMG LABTECH. [Link].

-

AlphaScreen | BMG LABTECH. BMG LABTECH. [Link].

-

A New Frontier in Protein Quantitation: AlphaLISA - Bitesize Bio. Bitesize Bio. [Link].

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. MDPI. [Link].

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Bentham Science. [Link].

-

AlphaLISA® Assay Kits - BPS Bioscience. BPS Bioscience. [Link].

-

Working principle of the AlphaLISA assay. Acceptor beads bind to the... - ResearchGate. ResearchGate. [Link].

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Amerigo Scientific. [Link].

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Semantic Scholar. [Link].

-

Dose–Response Curves and the Determination of IC50 and EC50 Values - ACS Publications. American Chemical Society. [Link].

-

HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR - Celtarys Research. Celtarys Research. [Link].

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed. National Center for Biotechnology Information. [Link].

-

Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway - Dove Medical Press. Dovepress. [Link].

-

FRET-based High-throughput Screening Assay Development for SUMO Pathway Inhibitors in Living Cells | Bioengineering - University of California, Riverside. University of California, Riverside. [Link].

-

What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. Aragen Life Sciences. [Link].

-

50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. GraphPad. [Link].

-

Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link].

-

HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin - PubMed. National Center for Biotechnology Information. [Link].

-

The general principle of fluorescence resonance energy transfer... - ResearchGate. ResearchGate. [Link].

-

Dose–Response Curves and the Determination of IC 50 and EC 50 Values - ResearchGate. ResearchGate. [Link].

-

High Throughput Screening - Sygnature Discovery. Sygnature Discovery. [Link].

-

High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC. National Center for Biotechnology Information. [Link].

-

Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine | Request PDF - ResearchGate. ResearchGate. [Link].

-

Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine - PubMed. National Center for Biotechnology Information. [Link].

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids - RSC Publishing. Royal Society of Chemistry. [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 10. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. dovepress.com [dovepress.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 19. Z-factor - Wikipedia [en.wikipedia.org]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. assay.dev [assay.dev]

- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 23. bmglabtech.com [bmglabtech.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. IC50 - Wikipedia [en.wikipedia.org]

- 28. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 29. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]

- 30. HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

"6-Fluoroisoquinoline-3-carboxylic acid" in the development of kinase inhibitors

Executive Summary: The "Anchor & Vector" Strategy

In the crowded landscape of kinase inhibitor discovery, the 6-fluoroisoquinoline-3-carboxylic acid (6-F-IQC) scaffold has emerged as a high-value pharmacophore. Unlike promiscuous ATP-mimetics, this scaffold offers a dual advantage: the isoquinoline core acts as a rigid "Anchor" for the hinge region, while the C3-carboxylate serves as a versatile "Vector" to probe the solvent-exposed front or the ribose pocket.

The specific inclusion of the 6-fluoro substituent is not cosmetic; it is a strategic medicinal chemistry modification designed to:

-

Block Metabolism: Prevent oxidative debulking at the susceptible C6 position (a common metabolic soft spot in isoquinolines).

-

Modulate Electronics: Lower the pKa of the ring nitrogen, potentially tuning the hydrogen bond strength with the kinase hinge.

-

Enhance Lipophilicity: Marginally increase logP for better membrane permeability without sacrificing solubility.

This guide details the synthetic utilization, biological rationale, and evaluation protocols for integrating 6-F-IQC into your kinase discovery pipeline.

Chemical Rationale: Anatomy of a Privileged Scaffold

The efficacy of 6-F-IQC is grounded in its ability to satisfy key binding requirements of the ATP-binding pocket (Type I/Type 1.5 inhibition).

-

The Hinge Binder (N2): The isoquinoline nitrogen (N2) typically functions as a hydrogen bond acceptor. In many kinase crystal structures (e.g., PIM1, CK2, ROCK), this nitrogen interacts with the backbone amide of the "hinge" region (e.g., Glu121 in PIM1).

-

The Diversity Handle (C3-COOH): The carboxylic acid is rarely the final drug moiety due to poor permeability. Instead, it is the precursor for Amide Library Generation . By coupling diverse amines, researchers can extend the molecule into the Solvent Front , a region critical for achieving selectivity between homologous kinases.

-

The Metabolic Shield (C6-F): Unsubstituted isoquinolines are rapidly oxidized by Cytochrome P450s. The C-F bond is metabolically inert and sterically small (1.47 Å vs. 1.20 Å for C-H), allowing it to fit in tight hydrophobic pockets while preventing hydroxylation.

Experimental Protocol: Synthesis of Inhibitor Libraries

Objective: To synthesize a focused library of 6-fluoroisoquinoline-3-carboxamides from the parent acid.

A. Materials & Reagents

-

Scaffold: this compound (CAS: 100486-68-6).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Amine Inputs: Diverse primary/secondary amines (e.g., piperazines, morpholines, benzylic amines).

B. Step-by-Step Synthesis (Parallel Chemistry Compatible)

-

Activation:

-

Dissolve 6-F-IQC (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL).

-

Add DIPEA (3.0 equiv).

-

Add HATU (1.2 equiv).

-

Critical Step: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating the formation of the activated ester.

-

-

Coupling:

-

Add the specific amine (R-NH2, 1.2 equiv) to the reaction vial.

-

Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold + Amine - H2O).

-

-

Work-up (High-Throughput):

-

Dilute reaction with EtOAc (5 mL) and wash with saturated NaHCO3 (2x) and Brine (1x).

-

Alternative for Polar Amides: Evaporate DMF directly under high vacuum (Genevac) and purify via Prep-HPLC (C18 column, H2O/MeCN gradient + 0.1% Formic Acid).

-

-

Validation:

-

Verify identity via 1H-NMR and purity >95% via UPLC-MS.

-

C. Visualization: Synthesis Workflow

Caption: Standardized amide coupling workflow for generating 6-fluoroisoquinoline-3-carboxamide libraries.

Biological Evaluation: Kinase Selectivity Assay

Objective: Determine the IC50 of the synthesized analogs against a representative target (e.g., PIM1 or CK2) using a FRET-based assay.

A. Assay Principle (TR-FRET)

This assay measures the phosphorylation of a specific peptide substrate labeled with a fluorophore. A Europium-labeled antibody detects the phosphorylated product.

-

Signal: High phosphorylation = High TR-FRET signal (Energy transfer from Eu to Fluorophore).

-

Inhibition: Low TR-FRET signal.

B. Protocol

-

Preparation: Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Plating: Dispense 100 nL of compound (in DMSO) into a 384-well low-volume plate (10-point dose-response, starting at 10 µM).

-

Enzyme Addition: Add 2 µL of Kinase (e.g., PIM1, 0.5 nM final) in Kinase Buffer. Incubate 10 min.

-

Start Reaction: Add 2 µL of Substrate/ATP mix (e.g., ULight-labeled peptide + 10 µM ATP).

-

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add 4 µL of EDTA/Eu-Antibody detection mix to stop the reaction. Read on a plate reader (Excitation: 320 nm, Emission: 665 nm).

C. Data Analysis & Interpretation

Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit curves using a 4-parameter logistic model.

Representative SAR Data (Illustrative):

| Compound ID | R-Group (Amide) | C6-Substituent | IC50 (PIM1) | Metabolic Stability (t1/2) |

| Ref-1 | -NH-Methyl | H | 1.2 µM | 15 min |

| Ref-2 | -NH-Methyl | F | 0.8 µM | >60 min |

| Lead-1 | -NH-(Piperidin-4-yl) | F | 45 nM | >60 min |

| Lead-2 | -NH-(3-Aminophenyl) | F | 12 nM | 55 min |

Insight: The introduction of the Fluorine (Ref-2 vs Ref-1) dramatically improves metabolic stability while maintaining or slightly improving potency. Extending the amide (Lead-1/2) drives potency into the nanomolar range.

Mechanistic Visualization: Binding Mode

The following diagram illustrates the predicted binding mode of a 6-fluoroisoquinoline-3-carboxamide inhibitor within a typical kinase ATP pocket.

Caption: Interaction map of 6-F-IQC derivatives. The N2 anchors to the hinge, while the 6-F occupies the hydrophobic pocket, protecting the core from oxidation.

References

-

BenchChem. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline - Overview and Medicinal Chemistry Significance. BenchChem.[1] Link

-

Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[1][2][3][4][5] Organic Reactions, Vol 6.[2] Link

-

MDPI. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 2021.[6] Link

-

PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents.[7][8] Indian J Pharm Sci, 2003. Link

-

RCSB PDB. Crystal structure of 3-Quinoline Carboxamides inhibitors of Pi3K/ATM (PDB: 5G55). RCSB Protein Data Bank. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase [mdpi.com]

- 7. EP0195135B1 - A process for the preparation of quinoline carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. EP0265230B1 - Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, derivatives thereof, pharmaceutical compositions comprising the compounds, and processes for producing the compounds - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Fluoroisoquinoline-3-carboxylic Acid Synthesis

Introduction

Welcome to the technical support guide for the synthesis of 6-Fluoroisoquinoline-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable heterocyclic scaffold in drug discovery, and its efficient synthesis is critical for downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies, primarily focusing on variations of the Pomeranz-Fritsch reaction, a cornerstone of isoquinoline synthesis.[1][2][3]

Our approach is to anticipate challenges you may encounter, explain the underlying chemical principles, and offer field-tested solutions to optimize your reaction yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the multi-step synthesis of this compound. A common synthetic route involves the condensation of a substituted benzaldehyde with an aminoacetal, followed by an acid-catalyzed cyclization and subsequent aromatization.[3][4] The electron-withdrawing nature of the fluorine substituent presents unique challenges, particularly during the critical cyclization step.[4][5]

Issue 1: Low Yield in Schiff Base (Benzalaminoacetal) Formation

Question: I am seeing a low yield of my intermediate, the benzalaminoacetal, formed from 4-fluorobenzaldehyde and aminoacetaldehyde diethyl acetal. My TLC analysis shows significant amounts of unreacted aldehyde. What's going wrong?

Answer: The condensation to form the Schiff base is a reversible equilibrium reaction. To drive it to completion, removal of the water byproduct is essential. Here are the potential causes and solutions:

-

Causality: Incomplete water removal shifts the equilibrium back towards the starting materials. Aldehydes with electron-withdrawing groups, like 4-fluorobenzaldehyde, can be slightly less reactive, making efficient water removal even more critical.

-

Solutions:

-

Azeotropic Removal: Use a Dean-Stark apparatus with a suitable solvent like toluene or benzene to azeotropically remove water as it forms.[2]

-

Dehydrating Agents: Add a chemical drying agent that is inert to the reaction conditions, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), directly to the reaction mixture.

-

Catalysis: While often not necessary, a trace amount of acid catalyst (e.g., p-toluenesulfonic acid) can accelerate imine formation. Use with caution, as it can promote side reactions if not controlled.

-

Issue 2: Failure or Low Yield of the Acid-Catalyzed Cyclization Step

Question: My benzalaminoacetal intermediate is formed successfully, but the subsequent cyclization using sulfuric acid is giving me a very low yield of the desired isoquinoline, with a lot of starting material recovered or tar formation. Why is this happening?

Answer: This is the most challenging step in the synthesis. The Pomeranz-Fritsch cyclization is an intramolecular electrophilic aromatic substitution.[3] The fluorine atom at the para-position to the cyclization site is strongly electron-withdrawing, deactivating the aromatic ring and making it less nucleophilic.[4][5] Harsh acidic conditions required to force the reaction can often lead to decomposition.

-

Causality: The deactivating effect of the fluorine substituent increases the energy barrier for the electrophilic attack on the aromatic ring. Strong acids and high temperatures, while necessary to overcome this barrier, can also promote polymerization and other side reactions.[6]

-

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Cyclization.

-

Detailed Solutions:

-

Alternative Acid Catalysts: Standard sulfuric acid may be insufficient.[3] Consider more potent dehydrating and cyclizing agents.

-

| Catalyst System | Typical Conditions | Rationale & Citation |

| Concentrated H₂SO₄ | 100-160 °C | The classical, but often harsh, condition.[3] |

| Polyphosphoric Acid (PPA) | 100-140 °C | Excellent dehydrating agent, often gives cleaner reactions than H₂SO₄.[4] |

| Eaton's Reagent (P₂O₅ in MeSO₃H) | 80-120 °C | A very powerful superacid system for deactivated rings.[7] |

| Trifluoroacetic Anhydride (TFAA) | 0 °C to RT | Can be effective under milder conditions, sometimes used with a Lewis acid.[3] |

Issue 3: Difficulty in Isolating/Purifying the Final Carboxylic Acid Product

Question: After hydrolysis of my ester intermediate, I'm struggling to isolate the this compound. It seems to have poor solubility in common organic solvents, and I get a persistent emulsion during aqueous workup.

Answer: The final product is amphoteric, possessing both a basic nitrogen atom (the isoquinoline ring) and an acidic carboxylic acid group. This dual nature can complicate extraction and purification.

-

Causality: At neutral pH, the molecule can exist as a zwitterion, which often exhibits high polarity and low solubility in many organic solvents but also may not be fully soluble in water.

-

Solutions:

-

Isoelectric Point Precipitation: The key is to adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At the pI, the net charge is zero, and solubility in water is at its minimum, causing the product to precipitate.

-

Protocol: After saponification (hydrolysis) with a base (e.g., NaOH), your product is in the aqueous layer as a sodium carboxylate salt. Cool the solution in an ice bath and slowly add acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH. The product will precipitate out.

-

Finding the pI: This may require a small-scale trial. Test pH values between 3 and 6. Once you see maximum precipitation, filter the solid, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove organic impurities.

-

-

Avoiding Emulsions: Emulsions during workup are common. To break them, add a small amount of brine (saturated NaCl solution) or a different organic solvent to change the polarity of the system. Centrifugation can also be effective if the emulsion is persistent.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: A common and adaptable strategy is a modified Pomeranz-Fritsch reaction followed by functional group manipulation.

Caption: General Synthetic Workflow.

This workflow involves:

-

Condensation: Formation of a Schiff base from 4-fluorobenzaldehyde and an aminoacetal bearing an ester group (e.g., diethyl aminomalonate).[4]

-

Cyclization: An acid-catalyzed intramolecular reaction to form the core heterocyclic structure.[1][3]

-

Aromatization: The initial cyclization may yield a dihydroisoquinoline, which requires oxidation (e.g., with an agent like DDQ or MnO₂) to form the fully aromatic isoquinoline ring.

-

Hydrolysis: The ester group is saponified to the carboxylic acid using basic conditions (e.g., NaOH or KOH), followed by acidic workup.

Q2: How does the fluorine substituent affect the reaction conditions?

A2: The fluorine atom at the 6-position has a significant electronic effect. It is an electron-withdrawing group via induction, which deactivates the benzene ring towards the key electrophilic cyclization step.[4] Consequently, more forcing conditions (stronger acids, higher temperatures) are generally required compared to syntheses with electron-donating groups.[2][5] However, these harsh conditions can also lead to lower yields due to side reactions like polymerization or sulfonation of the aromatic ring if using sulfuric acid.[6] Careful optimization is crucial.

Q3: What are the best analytical techniques to monitor the reaction progress and confirm the final product?

A3: A combination of techniques is recommended:

-

Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the appearance of intermediates and products. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) to achieve good separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the aromatic substitution patterns and the presence of key functional groups.

-

¹⁹F NMR: A singlet peak will definitively confirm the presence and chemical environment of the single fluorine atom.

-

¹³C NMR: Useful for confirming the carbon skeleton. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product, providing validation of a successful transformation.

Q4: Are there greener or more modern alternatives to the classical named reactions?

A4: Yes, the field of heterocyclic synthesis is continually evolving. While classical methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions are robust, they often use harsh reagents and high temperatures.[8] Modern approaches are being developed that utilize transition-metal catalysis (e.g., Palladium or Copper-catalyzed cyclizations) to construct the isoquinoline core under milder conditions.[8] These methods can offer better functional group tolerance and regioselectivity but may require more specialized catalysts and ligands. For many labs, optimizing the classical routes remains the most practical approach.

References

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]

-

Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tluscik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3972–3976. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. BenchChem.

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

-

Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]

-

Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tluscik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ACS Publications. Available at: [Link]

-

Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

-

University of Groningen Research Portal. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. Available at: [Link]

-

Name Reaction. Pomeranz-Fritsch Reaction. Available at: [Link]

-

Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tluscik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz−Fritsch and Ugi/Schlittler−Müller Reactions. ResearchGate. Available at: [Link]

-

Zenodo. (2021). Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Available at: [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.

- BenchChem. (2025).

-

Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]

- Google Patents. (2003). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

-

Pharmacy Freak. (2025). Synthesis of isoquinoline MCQs With Answer. Available at: [Link]

-

ResearchGate. (2021). Isoquinoline synthesis reported by Nie et al. Available at: [Link]

- Google Patents. (1986). US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

-

MySkinRecipes. 6-Fluoroisoquinoline-1-carboxylic acid. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.

-

Domagala, J. M., et al. (1991). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

- Kimura, Y., et al. (1999). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin. Available at: https://pubmed.ncbi.nlm.nih.gov/10748714/

-

Scientific Research Publishing. (2014). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Available at: [Link]

-

YouTube. (2017). Isoquinoline. Available at: [Link]

-

Li, R., et al. (2015). Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. Optimization of reaction conditions for the synthesis of 3-fluoroquinoline. Available at: [Link]

-

MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available at: [Link]

-

MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

-

ResearchGate. Yield of the synthesis after application of different carboxylic acid activation agents. Available at: [Link]

-

Royal Society of Chemistry. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available at: [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

"6-Fluoroisoquinoline-3-carboxylic acid" purification challenges and solutions

Welcome to the technical support resource for 6-Fluoroisoquinoline-3-carboxylic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically arise from the synthetic route used. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. For quinoline derivatives synthesized via cyclization reactions, incompletely cyclized intermediates or over-reduced species can sometimes be present.[1] A crucial first step is to analyze your crude product by techniques like TLC, LC-MS, or NMR to identify the nature and number of impurities, which will guide your purification strategy.

Q2: My product has a persistent color. How can I remove it?

A2: Colored impurities are common in heterocyclic compounds. They can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution.[2] The charcoal adsorbs the colored impurities, and it is then removed by hot filtration before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb your desired product, leading to yield loss.

Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A3: If a single solvent doesn't provide the desired solubility profile (soluble when hot, insoluble when cold), a two-solvent system is an excellent alternative.[3][4] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Allowing this mixture to cool slowly often yields high-quality crystals. Common pairs include ethanol/water or ethyl acetate/hexanes.[1]

Q4: My compound streaks badly on a silica gel TLC plate. Is column chromatography still a viable option?

A4: Yes, but smearing or streaking on silica is a common issue for carboxylic acids due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (~0.1-1%), to the eluent system.[5] This acidic modifier protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper bands and better separation.

Purification Troubleshooting & Protocols

This section provides a structured approach to purifying this compound, starting with a decision-making workflow.

Choosing Your Purification Strategy

The choice of purification method depends on the nature and quantity of impurities. This decision tree provides a logical starting point for your experimental design.

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization

Recrystallization is the preferred method for purifying solid organic compounds when impurities have different solubility profiles from the product.[3][6] The key is selecting a solvent where the compound is soluble at high temperatures but insoluble at low temperatures.[4]

Solvent Selection Table

| Solvent | Boiling Point (°C) | Characteristics & Use Cases |

| N,N-Dimethylformamide (DMF) | 153 | A high-boiling polar aprotic solvent. Often effective for dissolving quinoline carboxylic acids that are poorly soluble in other solvents.[7][8] Use requires high-vacuum drying to remove. |

| Ethanol | 78 | A common polar protic solvent. Often used in combination with water to create an effective solvent system for recrystallization.[1][8] |

| Water | 100 | Can be effective if the compound has sufficient solubility at high temperatures. Often used as the anti-solvent with more soluble organic solvents.[2] |

| Acetic Acid | 118 | An acidic solvent that can be effective for dissolving and recrystallizing carboxylic acids. |

Step-by-Step Recrystallization Workflow

-

Solubility Testing: In small test tubes, test the solubility of ~20-30 mg of your crude product in ~0.5 mL of various solvents at room temperature and then at boiling. A good solvent will dissolve the compound only when hot.

-

Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to just dissolve the solid.[4]

-

Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used). This step prevents premature crystallization.[2]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

-

Cooling: Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[6]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Rinse the crystals with a small amount of ice-cold solvent to wash away any remaining soluble impurities.[3]

-

Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Caption: Step-by-step workflow for a typical recrystallization.

Protocol 2: Acid-Base Extraction

This technique is highly effective for separating acidic compounds from neutral or basic impurities.[9] The process relies on the differential solubility of the ionized (salt) and non-ionized (free acid) forms of the compound in aqueous and organic layers.

Principle of Acid-Base Extraction

Caption: Mechanism of purification via acid-base extraction.

Step-by-Step Protocol

-

Dissolve: Dissolve the crude material in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

-

Extract: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] The acidic product will move into the aqueous layer as its sodium salt, while neutral and basic impurities remain in the organic layer. Repeat the extraction 2-3 times.

-

Combine & Wash: Combine the aqueous layers. Optionally, wash this combined aqueous layer once with fresh organic solvent to remove any remaining neutral impurities.

-

Acidify: Cool the aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid (e.g., 1M HCl) with stirring. The pure carboxylic acid will precipitate out of the solution as it becomes protonated and thus water-insoluble.[1][9] Monitor the pH to ensure it is sufficiently acidic (pH 2-3).

-

Isolate: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

References

-

Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents. Retrieved February 23, 2026, from [7]

-

Recrystallization1. (n.d.). Retrieved February 23, 2026, from [Link][3]

-

EXPERIMENT (3) Recrystallization. (n.d.). Retrieved February 23, 2026, from [Link][4]

-

6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (n.d.). Google Patents. Retrieved February 23, 2026, from [8]

-

General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 23, 2026, from [Link][9]

-

Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved February 23, 2026, from [Link][6]

-

Lab Report Recrystallization. (2016, September 27). FAMU. Retrieved February 23, 2026, from [Link][2]

-

Column chromatography of carboxylic acids? (2016, November 8). Reddit. Retrieved February 23, 2026, from [Link][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. famu.edu [famu.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. reddit.com [reddit.com]

- 6. LabXchange [labxchange.org]

- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]

- 8. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]

- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

Overcoming solubility issues with "6-Fluoroisoquinoline-3-carboxylic acid"

Executive Summary: The "Zwitterionic Trap"

6-Fluoroisoquinoline-3-carboxylic acid (CAS: 116293-90-4) presents a classic solubility challenge common to heterocyclic amino acids: it is a zwitterion .[1]

At neutral pH, the basic isoquinoline nitrogen (

The Core Principle of Solubilization: To dissolve this compound, you must disrupt this lattice by forcing the molecule into a single charged state (Anion or Cation) or by using high-dielectric aprotic solvents that can solvate the zwitterion.

The Dissolution Matrix

Do not rely on standard organic solvents like Dichloromethane (DCM) or Diethyl Ether.[1] Use the table below to select the correct solvent system based on your application.

| Solvent Class | Recommended Solvents | Solubility Rating | Application Context | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>20 mg/mL) | Reactions, Stock Solutions | Best for general dissolution.[1] Disrupts lattice energy without reacting.[1] |

| Aqueous Base | 1M NaOH, 1M KOH | High | Aqueous Workup, HPLC | Forms the soluble carboxylate salt ( |

| Strong Acid | TFA, 1M HCl | Moderate/High | NMR, LCMS | Forms the soluble isoquinolinium salt ( |

| Protic Organic | Methanol, Ethanol | Low (<5 mg/mL) | Crystallization | Poor solubility when cold; requires heat or acid/base additives.[1] |

| Non-Polar | DCM, Hexane, Et2O | Negligible | Washing | Useful for washing away impurities without dissolving the target.[1] |

The "pH Swing" Protocol

The solubility of this compound follows a U-shaped curve relative to pH. The minimum solubility occurs at its Isoelectric Point (pI), likely between pH 3.5 and 5.0.[1]

Visualization: Ionization States & Solubility

The following diagram illustrates the structural changes across the pH scale. To solubilize, you must move to the "Blue" or "Red" zones.[1]

Troubleshooting Workflows

Scenario A: Reaction Setup (Amide Coupling)

Issue: The starting material remains a suspension in DCM or THF, leading to poor conversion. Root Cause: The zwitterionic solid is not accessible to the coupling reagents.[1] Protocol:

-

Solvent Switch: Use DMF or DMAc (Dimethylacetamide) instead of DCM.[1]

-

Base Activation: Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine).[1]

-

Why? The first equivalent neutralizes any HCl salts.[1] The second equivalent ensures the carboxylic acid is deprotonated (

), breaking the intermolecular H-bonds and solubilizing the compound as an anion.

-

-